

Spectroscopic Characterization of 5-Fluorothiazol-2-amine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluorothiazol-2-amine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **5-Fluorothiazol-2-amine hydrochloride** (CAS: 745053-64-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

- Chemical Name: **5-Fluorothiazol-2-amine hydrochloride**^{[1][2]}
- Molecular Formula: $C_3H_4ClFN_2S$ ^[1]
- Molecular Weight: 154.59 g/mol ^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Fluorothiazol-2-amine hydrochloride**. These

predictions are derived from the known chemical structure and spectral data of similar thiazole derivatives.

NMR Spectroscopy

Table 1: Predicted ^1H , ^{13}C , and ^{19}F NMR Data

| Nucleus | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---------------------|--|------------------------|--|-------------------------------------|
| ^1H NMR | | | | |
| H-4 | 7.0 - 7.5 | Doublet | $J_{\text{HF}} \approx 2\text{-}4$ | Thiazole ring proton |
| NH ₂ | 8.0 - 9.0 | Broad Singlet | - | Amino group protons |
| ^{13}C NMR | | | | |
| C-2 | 165 - 170 | Doublet | $J_{\text{CF}} \approx 10\text{-}15$ | Carbon bearing the amino group |
| C-4 | 120 - 125 | Doublet | $J_{\text{CF}} \approx 20\text{-}25$ | Methine carbon on the thiazole ring |
| C-5 | 150 - 155 | Doublet | $J_{\text{CF}} \approx 250\text{-}300$ | Carbon bearing the fluorine atom |
| ^{19}F NMR | | | | |
| F-5 | -110 to -130 | Doublet | $J_{\text{FH}} \approx 2\text{-}4$ | Fluorine on the thiazole ring |

Note: Predicted chemical shifts are relative to standard references (TMS for ^1H and ^{13}C NMR). The solvent used for analysis (e.g., DMSO- d_6 , D_2O) will influence the chemical shifts, particularly for the exchangeable amine protons.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm ⁻¹) | Intensity | Vibration | Functional Group |
|--------------------------------|---------------|-------------|----------------------------------|
| 3400 - 3200 | Strong, Broad | N-H Stretch | Primary Amine (NH ₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 1640 - 1600 | Strong | N-H Bend | Primary Amine (NH ₂) |
| 1580 - 1550 | Medium | C=N Stretch | Thiazole Ring |
| 1450 - 1400 | Medium | C=C Stretch | Thiazole Ring |
| 1150 - 1050 | Strong | C-F Stretch | Aryl-Fluoride |
| 850 - 750 | Medium | C-S Stretch | Thiazole Ring |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Ion |
|--------|------------------------|--|
| 118.01 | 100 | [M-Cl-H] ⁺ (Molecular ion of the free base) |
| 91.00 | Variable | [C ₂ H ₂ FN] ⁺ |
| 75.98 | Variable | [C ₂ H ₂ NS] ⁺ |

Note: The mass spectrum is predicted for the free base after the loss of HCl. The fragmentation pattern will depend on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Fluorothiazol-2-amine hydrochloride**. These protocols are based on standard techniques for

the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Fluorothiazol-2-amine hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
- ¹⁹F NMR Acquisition:
 - Acquire a proton-decoupled fluorine spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-256 scans.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:

- KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

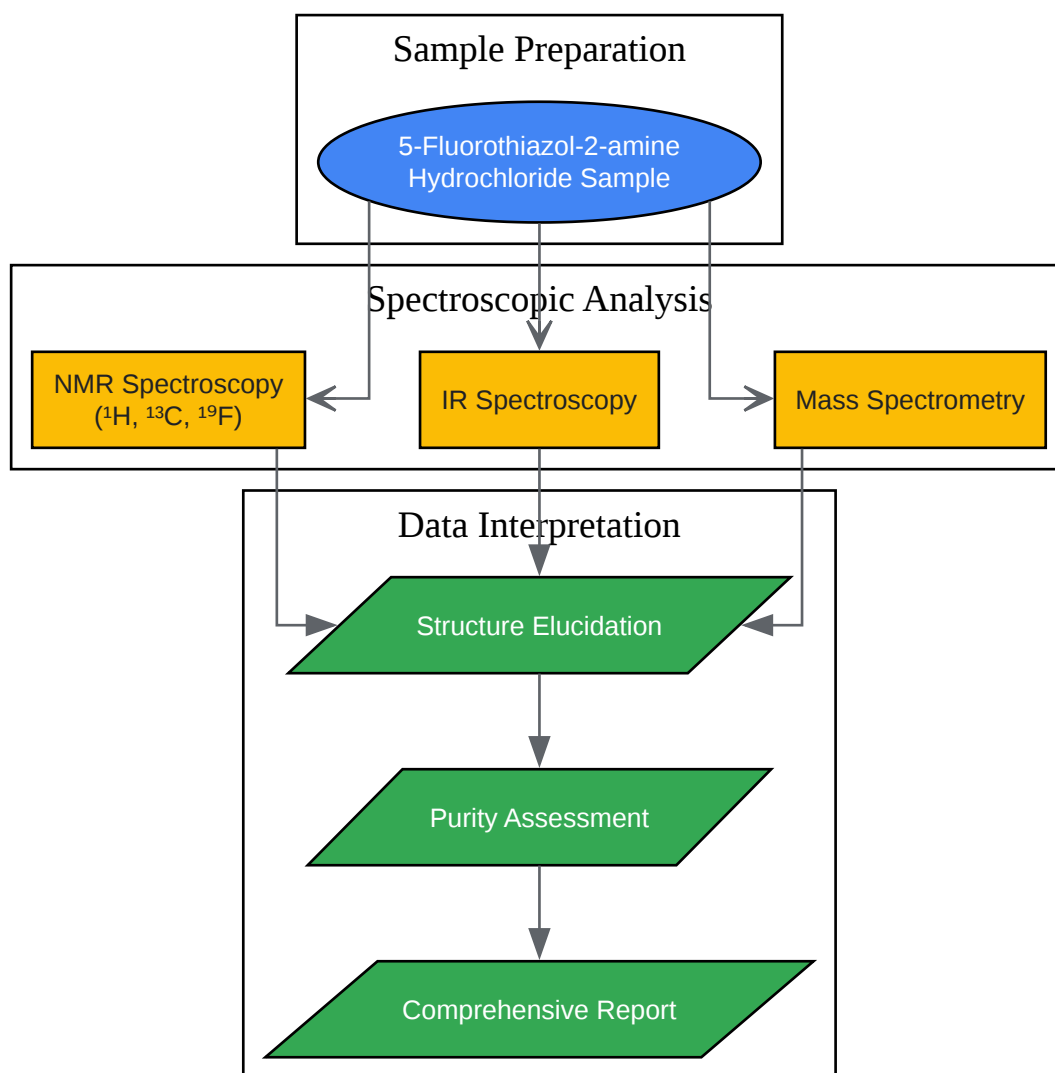
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire data in positive ion mode.
 - EI-MS: Introduce the sample via a direct insertion probe or gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition of the observed ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like **5-Fluorothiazol-2-amine hydrochloride**.



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Caption: Workflow for the spectroscopic characterization of small molecules.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Fluorothiazol-2-amine hydrochloride** and outlines the methodologies for their experimental determination. Researchers are encouraged to use this information as a starting point for their analytical work, keeping in mind that actual experimental data may vary depending on the specific conditions and instrumentation used.

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